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2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester

Atom transfer radical polymerization Protected methacrylic acid monomers Controlled radical polymerization

1-Ethoxyethyl methacrylate (EEMA; CAS 51920-52-6), systematically named 1-ethoxyethyl 2-methylprop-2-enoate, is an acetal-type protected methacrylic acid monomer belonging to the alkoxyalkyl methacrylate class. It serves as a precursor for well-defined poly(methacrylic acid) (PMAA) and PMAA-containing copolymers via controlled radical polymerization (ATRP, RAFT) followed by thermal deprotection at 80–160 °C.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 51920-52-6
Cat. No. B1603319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid, 2-methyl-, 1-ethoxyethyl ester
CAS51920-52-6
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCCOC(C)OC(=O)C(=C)C
InChIInChI=1S/C8H14O3/c1-5-10-7(4)11-8(9)6(2)3/h7H,2,5H2,1,3-4H3
InChIKeyHVBADOTWUFBZMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethoxyethyl Methacrylate (EEMA, CAS 51920-52-6): Technical Baseline for Protected Methacrylic Acid Monomer Procurement


1-Ethoxyethyl methacrylate (EEMA; CAS 51920-52-6), systematically named 1-ethoxyethyl 2-methylprop-2-enoate, is an acetal-type protected methacrylic acid monomer belonging to the alkoxyalkyl methacrylate class [1]. It serves as a precursor for well-defined poly(methacrylic acid) (PMAA) and PMAA-containing copolymers via controlled radical polymerization (ATRP, RAFT) followed by thermal deprotection at 80–160 °C [2]. Unlike common alkyl methacrylates, EEMA's 1-ethoxyethyl acetal protecting group enables acid-free thermal cleavage, making it strategically distinct from alternative protected monomers such as tert-butyl methacrylate (tBMA) and tetrahydropyranyl methacrylate (THPMA) [3].

Why Generic Methacrylate Monomers Cannot Substitute for 1-Ethoxyethyl Methacrylate (CAS 51920-52-6) in Precision Polymer Synthesis


Direct polymerization of methacrylic acid (MAA) by ATRP is not feasible because the carboxylic acid functionality poisons the transition-metal catalyst through coordination and protonation of nitrogen ligands [1]. While alternative protected monomers such as tert-butyl methacrylate and tetrahydropyranyl methacrylate exist, they impose fundamentally different deprotection requirements: tBMA demands strong acidic hydrolysis (e.g., p-toluene sulfonic acid at 100–110 °C for 8–24 h), and THPMA suffers from premature protecting group cleavage during ATRP, resulting in limited conversion [2]. EEMA uniquely combines ATRP/RAFT compatibility with reagent-free thermal deprotection at 80–160 °C, enabling quantitative conversion to PMAA without acid catalysts, corrosive reagents, or post-deprotection hydrolysis steps [3].

1-Ethoxyethyl Methacrylate (EEMA, CAS 51920-52-6): Quantitative Evidence Guide for Differentiated Procurement Decisions


ATRP Compatibility and Protecting Group Stability: EEMA vs. Tetrahydropyranyl Methacrylate (THPMA)

In ATRP under comparable conditions, EEMA yields well-defined polymers with narrow polydispersity (PDI < 1.2) and controlled molecular weight, whereas THPMA produces polymers with only limited conversion and exhibits premature cleavage of the tetrahydropyranyl protecting group during polymerization [1]. In a separate systematic evaluation, the ATRP of trimethylsilyl methacrylate failed entirely (no polymer formation), while tert-butyl and benzyl methacrylate produced well-defined polymers [2]. EEMA therefore occupies a distinct performance niche: it combines ATRP process compatibility with a protecting group that remains intact during polymerization yet cleaves cleanly upon subsequent thermal treatment [3].

Atom transfer radical polymerization Protected methacrylic acid monomers Controlled radical polymerization

Thermal Deprotection Temperature and Conditions: EEMA vs. tert-Butyl Methacrylate (tBMA)

Poly(1-ethoxyethyl methacrylate) (PEEMA) undergoes quantitative thermal deprotection to poly(methacrylic acid) by simple heating in bulk or solution at 80–160 °C, without requiring any acid catalyst [1]. In contrast, poly(tert-butyl methacrylate) (PtBMA) requires strong acidic conditions for deprotection: p-toluene sulfonic acid in toluene at 100–110 °C for 8–24 hours, concentrated HCl in dioxane at 85 °C for 5 hours, or excess trifluoroacetic acid in dichloromethane at room temperature for 24 hours [2]. Continuous-flow thermal deprotection of tBMA ester in block copolymers requires 15 minutes residence at 180 °C with a heterogeneous acid catalyst (Amberlyst 35DRY) to achieve selective cleavage [3].

Protecting group removal Thermal deprotection Poly(methacrylic acid) synthesis

Deprotection Exothermicity and Lithographic Sensitivity: Ethoxyethyl vs. Tetrahydropyranyl, Tricyclodecanyl, and tert-Butyl Protecting Groups

Quantum chemical calculations of deprotection reaction energetics for acrylic polymers used in 193 nm lithography revealed that protection groups containing an ethoxyethyl moiety exhibit the most-enhanced exothermicity among all evaluated protecting groups, including tetrahydropyranyl (THP), tricyclodecanyl, and tert-butyl groups [1]. For the ethoxyethyl protection group, a strong positive correlation was established between the calculated relative permittivity and glass transition temperature of the polymer and the experimentally measured lithographic sensitivity [1]. This computational prediction aligns with the observation that ethoxyethyl-protected (meth)acrylates undergo efficient acid-catalyzed deprotection in chemically amplified resist systems, where a single photoacid generation event triggers multiple deprotection events (chemical amplification) [2].

193 nm lithography Chemically amplified photoresist Deprotection reaction energetics

Living Anionic Polymerization Temperature Window: EEMA vs. Common Alkyl Methacrylates

The anionic polymerization of EEMA proceeds in a living manner at temperatures between −60 and −20 °C in THF with [LiCl]/[DPHL]₀ ≈ 1, yielding polymers with controlled molecular weight and very narrow molecular weight distributions (Mw/Mn = 1.06–1.09) [1]. In contrast, common alkyl methacrylates (e.g., methyl methacrylate) require approximately −80 °C for optimal living anionic polymerization control; this ultra-low temperature was found unsuitable for the 1-(alkoxy)ethyl methacrylate family [1]. Furthermore, within the same monomer class, 1-(tert-butoxy)ethyl methacrylate (tBEMA) exhibited even greater temperature tolerance, polymerizing quantitatively at +20 °C with Mw/Mn = 1.18 [1].

Living anionic polymerization Block copolymer synthesis Poly(methacrylic acid) precursors

Controlled Polymerization PDI Benchmark: EEMA via ATRP/RAFT vs. Direct Polymerization of Methacrylic Acid

ATRP of EEMA yields near-monodisperse poly(1-ethoxyethyl methacrylate) with PDI < 1.2 [1]. In contrast, direct ATRP of methacrylic acid (MAA) is not feasible because the carboxylic acid group poisons the copper catalyst through coordination and protonation of nitrogen ligands—no MAA homopolymer or copolymer has been successfully synthesized by ATRP [2]. Even for the related acrylic acid (AA), RAFT polymerization in DMF at 60 °C achieves only 18% conversion after 4 hours with PDI = 1.23 (Mn = 13,800) [3]. The MADIX process in aqueous solution yields poly(acrylic acid) with PDI ranging from 1.23 to 1.35 at complete conversion in 1–2 hours [3]. Thus, the EEMA protection strategy achieves both superior dispersity control (PDI < 1.2) and full conversion compared to any direct polymerization route to poly(meth)acrylic acid [1][2][3].

Polymer dispersity control ATRP of acidic monomers PMAA synthesis strategy

1-Ethoxyethyl Methacrylate (CAS 51920-52-6): Evidence-Backed Application Scenarios for Procurement Specification


Synthesis of Well-Defined Poly(methacrylic acid) Homopolymers and Block Copolymers via ATRP or RAFT

EEMA is the protected monomer of choice when the target is near-monodisperse PMAA (PDI < 1.2) with precise molecular weight control. The ATRP or RAFT polymerization proceeds to full conversion without protecting group degradation, followed by thermal deprotection at 80–160 °C to yield pure PMAA without acid catalysts [1]. This route is documented to produce PMAA-containing block copolymers (e.g., PS-b-PMAA, PDMS-b-PMAA, PtBA-b-PMAA) with controlled architecture that cannot be accessed via direct MAA polymerization [2].

Chemically Amplified Photoresist Formulations for Deep-UV (193 nm) and Emerging EUV Lithography

The ethoxyethyl protecting group in EEMA-based copolymers exhibits the highest calculated deprotection exothermicity among common protecting groups (THP, tricyclodecanyl, tert-butyl), which correlates directly with higher lithographic sensitivity in 193 nm photoresists [3]. In chemically amplified resist systems, acid generated by photoacid generators (PAGs) upon exposure catalyzes multiple deprotection events, converting hydrophobic EEMA units to hydrophilic MAA units and creating solubility contrast for pattern development [4]. The mild deprotection energetics of ethoxyethyl groups enable lower post-exposure bake temperatures and reduced acid loading compared to t-butyl- or THP-based resists.

pH-Responsive Polymer Brushes and Stimuli-Responsive Surfaces

EEMA is used as a precursor monomer for 'grafting from' synthesis of PMAA brushes via surface-initiated ATRP. Poly(1-ethoxyethyl methacrylate) brushes grown from silicon or gold substrates are thermally deprotected to yield PMAA brushes that exhibit pH-dependent swelling behavior [5]. The PDI < 1.2 achievable with EEMA translates to uniform brush chain lengths, which is critical for reproducible stimuli-responsive behavior in sensing, controlled drug release, and anti-fouling coating applications.

Amphiphilic Conetworks and Smart Hydrogels with Tunable Hydrophilic-Hydrophobic Balance

EEMA serves as a protected comonomer in the synthesis of poly(methacrylic acid)-l-polyisobutylene (PMAA-l-PIB) amphiphilic conetworks. After copolymerization of EEMA with PIB-dimethacrylate, the ethoxyethyl group is removed via acidic hydrolysis (preferred over thermal treatment in cross-linked systems to avoid anhydride formation), yielding conetworks with distinct glass transitions indicative of microphase separation and pH-dependent intelligent swelling behavior [6]. The stability of the EEMA protecting group during free-radical copolymerization enables this sequential protection-deprotection strategy, which would be complicated by the premature deprotection observed with THPMA.

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